

FTIR analysis of 2-(3-Chlorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine

CAS No.: 17790-50-0

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An In-Depth Technical Guide to the FTIR Analysis of **2-(3-Chlorophenyl)propan-2-amine**

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of **2-(3-Chlorophenyl)propan-2-amine** (C₉H₁₂ClN).[1] Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, offers a field-proven experimental protocol, and establishes a systematic approach to data interpretation. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the qualitative analysis and structural verification of this compound.

Introduction: The Molecule and the Method

2-(3-Chlorophenyl)propan-2-amine is a primary amine featuring a tertiary carbon atom bonded to a meta-substituted chlorophenyl ring. Its structure combines an aliphatic amine moiety with an aromatic system, making it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical development.[2]

FTIR spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[3][4] It operates by probing the vibrational modes of molecular bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence of key functional groups. This guide will systematically deconstruct the expected FTIR spectrum of **2-(3-Chlorophenyl)propan-2-amine** based on its constituent parts.

Theoretical Spectral Deconstruction

The vibrational modes of **2-(3-Chlorophenyl)propan-2-amine** can be logically dissected by considering its primary functional groups: the primary amine (-NH₂), the isopropyl group (-C(CH₃)₂), the aromatic ring (m-disubstituted), and the carbon-chlorine bond (C-Cl).

The Primary Amine Signature (-NH₂)

The primary amine group provides some of the most distinct signals in the spectrum.

- **N-H Stretching:** Primary amines (R-NH₂) characteristically exhibit two absorption bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7] The presence of two distinct peaks in this region is a strong indicator of a primary amine. Hydrogen bonding in a condensed-phase sample can cause these bands to broaden and shift to slightly lower wavenumbers.[7][8]
- **N-H Bending (Scissoring):** A moderate to strong absorption resulting from the in-plane scissoring vibration of the N-H bonds is expected in the 1650-1580 cm⁻¹ range.[5][7] This peak can sometimes be mistaken for a carbonyl C=O stretch by novices, but its position and association with the N-H stretching bands confirm its origin.
- **C-N Stretching:** The stretching vibration of the C-N bond in aliphatic amines typically appears as a weak to medium band in the 1250-1020 cm⁻¹ region.[5][7]

The Aromatic Ring Vibrations (m-C₆H₄Cl)

The substituted benzene ring contributes a series of characteristic absorptions.

- **Aromatic C-H Stretching:** The stretching of C-H bonds on the aromatic ring gives rise to weak to medium intensity peaks just above 3000 cm^{-1} , typically in the $3100\text{-}3000\text{ cm}^{-1}$ range.^{[9][10]}
- **C=C Ring Stretching:** The complex vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of sharp, moderate-intensity absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.^{[9][11]} Often, two prominent peaks are observed near 1600 cm^{-1} and 1500 cm^{-1} .^{[9][11]}
- **C-H Out-of-Plane (OOP) Bending:** The region below 900 cm^{-1} is highly diagnostic for the substitution pattern on the benzene ring.^[11] For a meta-disubstituted (1,3-substituted) ring, strong absorptions are expected in the ranges of $810\text{-}850\text{ cm}^{-1}$ and $690\text{-}710\text{ cm}^{-1}$.^[11]

The Aliphatic Isopropyl Moiety (-C(CH₃)₂)

The isopropyl group attached to the amine nitrogen provides clear aliphatic signals.

- **Aliphatic C-H Stretching:** The stretching vibrations of the methyl (CH₃) groups will produce strong, sharp peaks in the $3000\text{-}2850\text{ cm}^{-1}$ region, distinctly below the aromatic C-H stretches.^{[12][13]}
- **C-H Bending:** The gem-dimethyl structure (two methyl groups on the same carbon) is expected to show a characteristic doublet in the $1390\text{-}1370\text{ cm}^{-1}$ region due to symmetric bending vibrations.

The Carbon-Halogen Bond (C-Cl)

- **C-Cl Stretching:** The C-Cl stretching vibration is characterized by an intense absorption in the low-frequency fingerprint region.^[14] Its position can be variable but typically falls within the $800\text{-}600\text{ cm}^{-1}$ range. This peak may overlap with the strong C-H OOP bending bands of the aromatic ring.^[14]

Experimental Protocol: ATR-FTIR Analysis

For a solid or viscous liquid sample like **2-(3-Chlorophenyl)propan-2-amine**, Attenuated Total Reflectance (ATR) is the preferred sampling technique.^[3] It requires minimal to no sample

preparation, is non-destructive, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[15][16]

Instrumentation & Materials

- FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
- **2-(3-Chlorophenyl)propan-2-amine** sample.
- Solvent for cleaning (e.g., Isopropanol or Acetone).
- Lint-free laboratory wipes.

Step-by-Step Methodology

- **System Preparation:** Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
- **ATR Crystal Cleaning:** Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the surface is free of any solvent residue.
- **Background Spectrum Acquisition:** With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
- **Sample Application:** Place a small amount of the **2-(3-Chlorophenyl)propan-2-amine** sample directly onto the center of the ATR crystal. If the sample is solid, use the ATR's pressure clamp to apply firm, even pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.[15]
- **Sample Spectrum Acquisition:** Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

- **Data Processing & Analysis:** The resulting spectrum will be displayed in terms of absorbance or % transmittance versus wavenumber (cm^{-1}). Use the spectrometer software to label the peak positions of significant absorption bands.
- **Post-Analysis Cleaning:** Carefully remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a suitable solvent and lint-free wipes as described in Step 2 to prevent cross-contamination of future analyses.[\[17\]](#)

Data Interpretation and Visualization

The acquired spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies for each functional group.

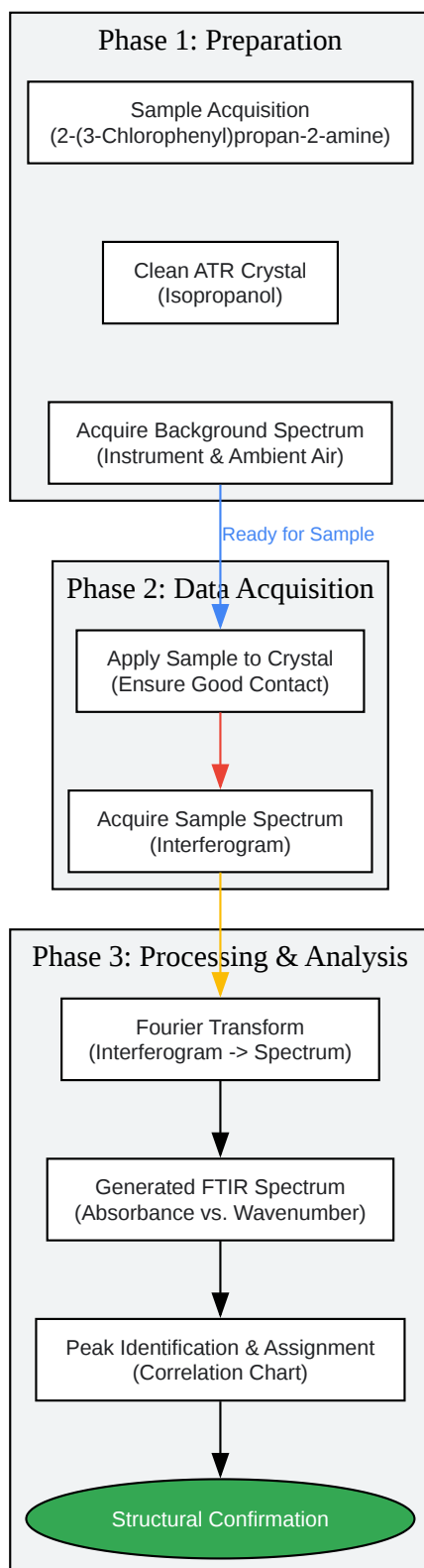
Expected Peak Summary

The following table summarizes the anticipated key absorptions for **2-(3-Chlorophenyl)propan-2-amine**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group Assignment	Expected Intensity
3500 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Medium, Two Bands
3100 - 3000	C-H Stretch	Aromatic Ring	Weak to Medium
3000 - 2850	C-H Stretch	Isopropyl Group (-CH ₃)	Strong
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium to Strong
1600 - 1450	C=C Ring Stretch	Aromatic Ring	Medium, Sharp
1390 - 1370	C-H Bend (Symmetric)	Gem-dimethyl of Isopropyl Group	Medium, Doublet
1250 - 1020	C-N Stretch	Aliphatic Amine	Weak to Medium
850 - 810 & 710 - 690	C-H Out-of-Plane Bend	Meta-disubstituted Aromatic Ring	Strong
800 - 600	C-Cl Stretch	Chloro-aromatic	Strong

Workflow Visualization

The logical flow of a comprehensive FTIR analysis is crucial for ensuring methodological rigor. The following diagram illustrates the validated workflow from sample handling to final structural confirmation.



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Caption: Workflow for FTIR analysis of **2-(3-Chlorophenyl)propan-2-amine**.

Conclusion

The FTIR spectrum of **2-(3-Chlorophenyl)propan-2-amine** is rich with information, providing a robust method for its identification and structural verification. A systematic analysis, grounded in the understanding of group frequencies, allows for the confident assignment of its key structural features. The characteristic dual peaks of the primary amine N-H stretch, combined with the signatures of the meta-substituted aromatic ring and the aliphatic isopropyl group, create a unique spectral fingerprint. By following the validated ATR-FTIR protocol outlined in this guide, researchers can obtain high-quality, reliable data essential for quality control, reaction monitoring, and drug development processes.

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